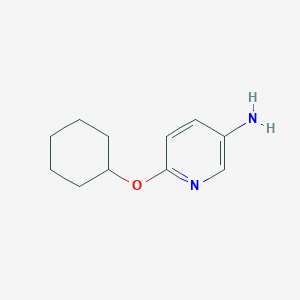

6-(Cyclohexyloxy)pyridin-3-amine

Description

BenchChem offers high-quality 6-(Cyclohexyloxy)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Cyclohexyloxy)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-cyclohexyloxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIABZTVVPNRPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ascendant Scaffold: A Technical Guide to the Biological Potential of 3-Amino-6-Alkoxypyridines in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to continuously explore new chemical space. Within this landscape, certain molecular frameworks emerge as "privileged scaffolds" – core structures that can be readily modified to interact with a variety of biological targets. The 3-amino-6-alkoxypyridine moiety has steadily gained prominence as one such scaffold, demonstrating remarkable versatility and potential across a spectrum of diseases, from neurodegenerative disorders to oncology. This technical guide provides an in-depth exploration of the biological promise of 3-amino-6-alkoxypyridines, from their fundamental chemical properties and synthesis to their diverse molecular targets and preclinical evaluation.

Section 1: The 3-Amino-6-Alkoxypyridine Core: A Privileged Scaffold

The 3-amino-6-alkoxypyridine core is a six-membered aromatic heterocycle distinguished by an amino group at the 3-position and an alkoxy group at the 6-position. This specific arrangement of substituents imparts a unique combination of physicochemical properties that are highly advantageous for drug design.

Physicochemical Properties and Structural Features

The aminopyridine structure is a key feature in numerous bioactive small molecules and serves as a versatile intermediate for further chemical modifications.[1] The 3-amino group acts as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The 6-alkoxy group, typically a methoxy or ethoxy group, can influence the molecule's solubility, lipophilicity, and metabolic stability. Furthermore, the alkoxy group can subtly modulate the electronic properties of the pyridine ring, impacting its reactivity and interaction with biological targets. The interplay of these features allows for fine-tuning of the molecule's ADME (absorption, distribution, metabolism, and excretion) properties, which is a critical aspect of drug development.[2][3][4][5]

A Versatile Synthetic Handle

The 3-amino-6-alkoxypyridine scaffold is synthetically accessible, allowing for the systematic exploration of structure-activity relationships (SAR). The presence of the amino group and the potential for functionalization at other positions on the pyridine ring provide multiple points for diversification. This synthetic tractability is a key reason for its "privileged" status, as it enables the rapid generation of compound libraries for screening against various biological targets.

Section 2: Synthetic Strategies and Methodologies

The construction and subsequent derivatization of the 3-amino-6-alkoxypyridine core are crucial for harnessing its full therapeutic potential. A variety of synthetic routes have been developed, often leveraging modern cross-coupling reactions to achieve high efficiency and molecular diversity.

Convergent Synthesis of the Core Structure

A common and efficient strategy for the synthesis of the 3-amino-6-alkoxypyridine core involves a multi-step sequence starting from readily available pyridine precursors. The following protocol outlines a representative synthesis of a key intermediate, 2,3-diamino-6-methoxypyridine.

Protocol 2.1.1: Synthesis of 2,3-Diamino-6-methoxypyridine

This protocol describes a robust method for the preparation of 2,3-diamino-6-methoxypyridine, a key building block for more complex derivatives.

Step 1: Nitration of 2,6-Dichloropyridine

-

To a stirred solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine at a temperature maintained below 50°C.

-

Carefully add concentrated nitric acid to the mixture, ensuring the temperature does not exceed 50°C.

-

Heat the reaction mixture to 100-105°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it onto ice water to precipitate the product.

-

Collect the precipitated 2,6-dichloro-3-nitropyridine by filtration.

Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine

-

Suspend 2,6-dichloro-3-nitropyridine in a solution of aqueous ammonia in methanol.

-

Stir the mixture at 35-40°C until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to isolate the resulting 2-amino-6-chloro-3-nitropyridine.

Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine

-

Prepare a solution of sodium methoxide in methanol and cool to 15°C.

-

Add 2-amino-6-chloro-3-nitropyridine to the cooled solution, maintaining the temperature at 15°C.

-

Allow the reaction to proceed to completion.

Step 4: Reduction of the Nitro Group

-

Dissolve the 2-amino-3-nitro-6-methoxypyridine from the previous step in a suitable solvent.

-

Perform a metal-catalyzed reduction of the nitro group. A common method is hydrogenation using palladium on carbon as the catalyst.

-

Upon completion of the reduction, the desired 2,3-diamino-6-methoxypyridine can be isolated and purified.

Rationale for Experimental Choices: The choice of a multi-step synthesis allows for controlled functionalization of the pyridine ring. Nitration is a classic method for introducing a nitro group, which can then be reduced to an amine. The ammonolysis and methoxylation steps proceed via nucleophilic aromatic substitution, with the positions of substitution dictated by the electronic nature of the pyridine ring and the existing substituents. Palladium-catalyzed hydrogenation is a clean and efficient method for nitro group reduction.

Diversification of the Scaffold: Introduction of Pharmacophoric Moieties

The true power of the 3-amino-6-alkoxypyridine scaffold lies in its potential for diversification. Modern cross-coupling reactions are instrumental in attaching various pharmacophoric groups to the core, enabling the exploration of SAR.

Workflow for Scaffold Diversification

Caption: Key cross-coupling reactions for diversifying the 3-amino-6-alkoxypyridine scaffold.

Protocol 2.2.1: Suzuki-Miyaura Cross-Coupling for Arylation

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds.[6][7] It is particularly valuable for attaching aryl or heteroaryl groups to the pyridine core, which is a common strategy in the design of kinase inhibitors.[8]

-

To a reaction vessel, add the halogenated 3-amino-6-alkoxypyridine (e.g., 3-amino-5-bromo-2-methoxypyridine), the desired arylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

Add a suitable solvent system, such as a mixture of dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired arylated 3-amino-6-alkoxypyridine.

Rationale for Experimental Choices: The Suzuki coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[6] The choice of palladium catalyst, ligand, base, and solvent can be optimized to achieve high yields and minimize side reactions.

Section 3: Biological Targets and Therapeutic Applications

The 3-amino-6-alkoxypyridine scaffold has been successfully employed to develop inhibitors and modulators for a diverse range of biological targets, leading to potential therapeutic applications in several disease areas.

Kinase Inhibition: A Dominant Modality

Protein kinases are a major class of drug targets, and the 3-amino-6-alkoxypyridine core has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.[9]

3.1.1. Case Study: Dual Inhibition of GSK-3β and CK-1δ in Neurodegenerative Diseases

Glycogen synthase kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ) are implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[10] Dual inhibition of these kinases is a promising therapeutic strategy.

GSK-3β and CK-1δ Signaling in Tau Pathology

Caption: Dual inhibition of PIKfyve and PIP4K2C disrupts phosphoinositide metabolism, affecting key cellular processes. [11][12]

Table 3.1.2: SAR Data for PIKfyve Inhibitors

| Compound ID | R¹ Group | R² Group | PIKfyve IC₅₀ (nM) |

| 2a | H | 3-pyridinyl | 1150 |

| RMC-113 | 3,4-dimethoxyphenyl | 3-pyridinyl | 8 |

| 2c | 4-carboxamidephenyl | 3-pyridinyl | 1 |

| 2d | 3,4-dimethoxyphenyl | n-propyl | 850 |

Data adapted from a study on isothiazolo[4,3-b]pyridines, a related scaffold, as dual PIKfyve/PIP4K2C inhibitors. [11]

Beyond Kinases: Exploring Novel Mechanisms of Action

The versatility of the 3-amino-6-alkoxypyridine scaffold extends beyond kinase inhibition. Derivatives have shown promise in modulating other important drug targets.

-

Adenosine Receptor Modulation: Certain amino-3,5-dicyanopyridine derivatives, which share structural similarities with the 3-amino-6-alkoxypyridine core, have been identified as potent and selective ligands for the adenosine A₁ receptor, suggesting potential applications in the treatment of epilepsy.

-

Cannabinoid Receptor 2 (CB2) Agonism: A series of 3-amino-6-aryl-pyridazines, a bioisostere of the pyridine scaffold, were identified as selective CB2 agonists with potential for treating inflammatory pain. [13][14]

Section 4: Preclinical Evaluation: From Bench to In Vivo Models

The journey of a promising scaffold from a chemical concept to a potential therapeutic involves a rigorous preclinical evaluation process. This includes comprehensive in vitro profiling and assessment of its pharmacokinetic properties.

In Vitro Profiling: Establishing a Foundation

A cascade of in vitro assays is employed to characterize the biological activity and selectivity of novel 3-amino-6-alkoxypyridine derivatives.

In Vitro Assay Cascade for a Novel Kinase Inhibitor

Caption: A typical workflow for the in vitro evaluation of a novel 3-amino-6-alkoxypyridine-based kinase inhibitor.

Protocol 4.1.1: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase. The choice of detection method (e.g., radiometric, fluorescence-based, luminescence-based) will depend on the available resources and throughput requirements. [15][16][17]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare a kinase buffer containing a buffering agent (e.g., Tris-HCl), MgCl₂, and a reducing agent (e.g., DTT).

-

Prepare solutions of the kinase, a suitable substrate (peptide or protein), and ATP in the kinase buffer.

-

-

Assay Procedure:

-

In a microplate, add the test compound at various concentrations.

-

Add the kinase and substrate to the wells and incubate briefly.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a predetermined time at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a solution containing EDTA or by denaturing the enzyme.

-

-

Detection:

-

Quantify the amount of phosphorylated substrate using a suitable detection method. For example, in a luminescence-based assay, the amount of remaining ATP can be measured.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Rationale for Experimental Choices: In vitro kinase assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a kinase. [17]Optimization of enzyme and substrate concentrations, as well as reaction conditions, is crucial for obtaining reliable and reproducible data. [18]

ADME/Tox and Pharmacokinetic Profiling

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties. Early assessment of ADME and potential toxicity is critical. [1]

-

Solubility and Permeability: The 3-amino-6-alkoxypyridine scaffold generally imparts good physicochemical properties, but these need to be experimentally verified.

-

Metabolic Stability: In vitro assays using liver microsomes or hepatocytes are used to assess the metabolic stability of the compounds.

-

Pharmacokinetics in Animal Models: In vivo studies in rodents are conducted to determine key pharmacokinetic parameters such as half-life, clearance, and oral bioavailability. [1][19]

Section 5: Future Perspectives and Emerging Opportunities

The 3-amino-6-alkoxypyridine scaffold continues to be a fertile ground for drug discovery. Future efforts are likely to focus on:

-

Expanding the Target Space: Exploring the potential of this scaffold against other target classes, such as epigenetic targets and protein-protein interactions.

-

Innovations in Synthesis: Developing novel synthetic methodologies to access more complex and diverse derivatives.

-

Structure-Based Drug Design: Utilizing computational methods and structural biology to guide the rational design of next-generation inhibitors with improved potency and selectivity.

References

-

Burgey, C. S., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Bioorganic & Medicinal Chemistry Letters, 13(7), 1353-1357. [Link]

-

Cai, Y., et al. (2022). PIP5K1C phosphoinositide kinase deficiency distinguishes PIKFYVE-dependent cancer cells from non-malignant cells. Autophagy, 18(11), 2723-2736. [Link]

-

Campos-García, J., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(9), 2329. [Link]

-

Gleave, R. J., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465-468. [Link]

-

Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

Jaswal, G., et al. (2024). Impact of GSK-3β and CK-1δ on Wnt signaling pathway in alzheimer disease: A dual target approach. Bioorganic Chemistry, 149, 107378. [Link]

-

Lauretti, E., et al. (2017). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 60(20), 8501-8510. [Link]

-

Mertens, C., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(18), 5857. [Link]

-

Müller, F., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(5), 438-442. [Link]

-

On-chain, A. I. (2020). GSK-3β, a pivotal kinase in Alzheimer disease. Frontiers in Molecular Neuroscience, 13, 111. [Link]

-

Oppong, F. B., et al. (2022). PIP5K1C phosphoinositide kinase deficiency distinguishes PIKFYVE-dependent cancer cells from non-malignant cells. Autophagy, 18(11), 2723-2736. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Park, E. J., et al. (2010). Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug. Archives of Pharmacal Research, 33(4), 569-575. [Link]

-

Gleave, R. J., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465-468. [Link]

-

Dahal, U. P., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Younis, Y., et al. (2016). A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives. Molecules, 21(11), 1467. [Link]

-

ResearchGate. (n.d.). Structure-activity relationships of amino-3,5-dicyanopyridines (6a, 6f,...) vs thienop[6][12]yridines (7a, 7c, 7d). [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]

-

Lloret, A., et al. (2020). Glycogen synthase kinase-3 signaling in Alzheimer's disease. Frontiers in Molecular Neuroscience, 13, 111. [Link]

-

Wikipedia. (2023). 4-Aminopyridine. [Link]

-

Zhang, Y., et al. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules, 27(18), 5857. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15682. [Link]

-

Li, Y., et al. (2023). PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2. Nature Communications, 14(1), 4085. [Link]

-

Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602-9603. [Link]

- Google Patents. (n.d.). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

-

ResearchGate. (n.d.). Structure−Activity Relationships of Analogues with Aromatic Amino Acids... [Link]

-

Romine, J. L., et al. (2012). Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors. ACS Medicinal Chemistry Letters, 3(1), 47-51. [Link]

-

SciSpace. (n.d.). The Role of Glycogen Synthase Kinase-3 (GSK-3) in Alzheimer's Disease. [Link]

-

Węglewska, A. M., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Postepy Higieny I Medycyny Doswiadczalnej, 73, 456-466. [Link]

-

BMG LABTECH. (2020). Kinase assays. [Link]

-

ResearchGate. (n.d.). PIP4K2C is required for temporally distinct stages of the SARS-CoV-2... [Link]

-

Thompson, A. S., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(18), 6242-6252. [Link]

-

Chen, Y., et al. (2022). The role of PI3K signaling pathway in Alzheimer's disease. Frontiers in Neuroscience, 16, 974332. [Link]

-

WestminsterResearch. (n.d.). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]

-

Gackowska, M., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Molecules, 28(8), 3367. [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

-

Zhang, Y., et al. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. European Journal of Medicinal Chemistry, 245, 114917. [Link]

-

Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34, 823-832. [Link]

-

Fischer, S., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel [M(η6-arene)2]+ (M = Re, 99mTc) Hosted Terpyridines and Copper Complexes Thereof. Inorganic Chemistry, 63(38), 16182-16192. [Link]

-

Shrestha, R. L., et al. (2023). Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors. Journal of Biological Chemistry, 299(3), 102958. [Link]

-

Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ChemistrySelect, 6(1), 127-131. [Link]

-

Cochrane, S. A., et al. (2021). In Vitro ADME Properties of Two Novel Antimicrobial Peptoid-Based Compounds as Potential Agents against Canine Pyoderma. Pharmaceutics, 13(11), 1839. [Link]

Sources

- 1. A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 5. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Impact of GSK-3β and CK-1δ on Wnt signaling pathway in alzheimer disease: A dual target approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]

- 12. PIP5K1C phosphoinositide kinase deficiency distinguishes PIKFYVE-dependent cancer cells from non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. In vitro kinase assay [protocols.io]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 19. Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-(Cyclohexyloxy)pyridin-3-amine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 3-aminopyridine scaffold is a privileged structure in drug discovery, appearing in a multitude of clinically significant molecules. The introduction of an alkoxy group at the 6-position, such as a cyclohexyloxy moiety, can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and conformational rigidity. These modifications are often crucial for optimizing pharmacokinetic and pharmacodynamic profiles. 6-(Cyclohexyloxy)pyridin-3-amine, therefore, serves as a key intermediate for the synthesis of novel therapeutic agents across various disease areas.

The synthesis of this target molecule is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is particularly well-suited for electron-deficient aromatic systems like pyridines, where the ring nitrogen acts as an electron-withdrawing group, activating the ring for nucleophilic attack. In the proposed synthesis, the alkoxide generated from cyclohexanol acts as the nucleophile, displacing the chloride at the 6-position of 6-chloropyridin-3-amine.

Reaction Mechanism and Rationale

The core of this synthesis is a Williamson-type ether synthesis adapted for a heteroaromatic system. The reaction proceeds in two key stages:

-

Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of cyclohexanol. This irreversible step generates the highly nucleophilic sodium cyclohexoxide. The choice of a strong base is critical to ensure complete formation of the alkoxide, thereby driving the reaction to completion.

-

Nucleophilic Aromatic Substitution (SNAr): The generated cyclohexoxide attacks the electron-deficient carbon at the 6-position of the 6-chloropyridin-3-amine ring. The electron-withdrawing nature of the pyridine nitrogen stabilizes the negative charge in the intermediate Meisenheimer complex, facilitating the subsequent expulsion of the chloride leaving group to yield the final ether product.[1]

The selection of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is crucial as it can solvate the sodium cation without solvating the alkoxide nucleophile, thus enhancing its reactivity. Elevated temperatures are employed to overcome the activation energy barrier for the formation of the Meisenheimer complex.

Materials and Methods

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 6-Chloropyridin-3-amine | ≥98% | Commercially Available | Store in a desiccator. |

| Cyclohexanol | Anhydrous, ≥99% | Commercially Available | Use of anhydrous grade is critical. |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive, handle with care. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use of anhydrous grade is critical. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography. |

| Hexanes | ACS Grade | Commercially Available | For chromatography. |

| Saturated aq. NH4Cl | Prepared in-house | For quenching the reaction. | |

| Brine (Saturated aq. NaCl) | Prepared in-house | For washing during work-up. | |

| Anhydrous Sodium Sulfate (Na2SO4) | Commercially Available | For drying the organic phase. | |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Equipment

-

Three-neck round-bottom flask with magnetic stirrer bar

-

Condenser

-

Thermometer/thermocouple

-

Heating mantle or oil bath

-

Inert gas (Argon or Nitrogen) supply with manifold

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Detailed Synthesis Protocol

Reaction Scheme:

Caption: Synthesis of 6-(Cyclohexyloxy)pyridin-3-amine.

Step-by-Step Procedure:

-

Preparation of the Reaction Vessel:

-

Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer bar, a condenser, and a septum.

-

Allow the flask to cool to room temperature under a stream of inert gas (Argon or Nitrogen). Maintain a positive inert gas atmosphere throughout the reaction.

-

-

Formation of the Alkoxide:

-

To the cooled flask, add cyclohexanol (1.2 equivalents).

-

Add anhydrous DMF (approximately 20 mL) via syringe.

-

While stirring, carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at room temperature. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes to allow for the complete formation of the sodium cyclohexoxide.

-

-

Addition of the Aryl Halide:

-

In a separate container, dissolve 6-chloropyridin-3-amine (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of 6-chloropyridin-3-amine to the reaction flask dropwise via syringe.

-

-

Reaction:

-

Heat the reaction mixture to 100 °C using a pre-heated oil bath.

-

Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 4-6 hours.

-

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the starting material), remove the heat source and allow the mixture to cool to room temperature.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution to neutralize any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel containing deionized water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to a 3:1 hexanes:ethyl acetate mixture).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 6-(cyclohexyloxy)pyridin-3-amine as a solid.

-

Characterization and Expected Results

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

Appearance: Off-white to pale yellow solid.

-

Yield: Expected yield is typically in the range of 70-85% based on analogous reactions.

-

1H NMR: The spectrum should show characteristic peaks for the pyridyl protons, the amino protons, and the protons of the cyclohexyl ring.

-

13C NMR: The spectrum will show the corresponding carbon signals for the pyridine and cyclohexyl rings.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C11H16N2O, MW: 192.26 g/mol ).

Safety Precautions

-

Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

DMF: N,N-Dimethylformamide is a combustible liquid and a potential teratogen. Avoid inhalation and skin contact.

-

General: Perform all operations in a well-ventilated fume hood.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Reaction | Incomplete formation of the alkoxide due to wet reagents or solvent. | Ensure all glassware is flame-dried and reagents (cyclohexanol, DMF) are anhydrous. |

| Insufficient temperature. | Increase the reaction temperature to 110-120 °C. | |

| Formation of Side Products | Presence of residual water leading to the formation of 6-hydroxypyridin-3-amine. | Use anhydrous reagents and solvents. |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 6-(cyclohexyloxy)pyridin-3-amine.

References

- BenchChem. (2025). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. BenchChem.

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5. BenchChem.

- BenchChem. (2025). "Effect of base and solvent on 6-Chloropyridin-3-amine reactivity". BenchChem.

- Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier Publishing Company.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

Sources

Application Notes and Protocols for the Use of 6-(Cyclohexyloxy)pyridin-3-amine in the Synthesis of Kinase Inhibitors

Introduction: The Strategic Importance of the 6-(Cyclohexyloxy)pyridin-3-amine Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone in the design of kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket makes it a privileged structure for achieving potent and selective kinase inhibition. Within this class of compounds, 6-(Cyclohexyloxy)pyridin-3-amine has emerged as a particularly valuable building block. The 3-amino group provides a key interaction point with the kinase hinge, while the 6-cyclohexyloxy moiety offers a vector for exploring the solvent-exposed region of the ATP binding site, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This strategic positioning of functional groups makes 6-(Cyclohexyloxy)pyridin-3-amine an attractive starting point for the synthesis of inhibitors targeting various kinase families, including Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-Kinases (PI3Ks), which are implicated in a multitude of proliferative and inflammatory diseases.[1][2]

This document serves as a comprehensive guide for researchers, providing detailed application notes and step-by-step protocols for the effective utilization of 6-(Cyclohexyloxy)pyridin-3-amine in the synthesis of novel kinase inhibitors. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Core Synthetic Strategy: The Buchwald-Hartwig Amination

A pivotal reaction in the synthesis of aminopyridine-based kinase inhibitors is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction facilitates the formation of a crucial carbon-nitrogen (C-N) bond between the 3-amino group of 6-(Cyclohexyloxy)pyridin-3-amine and a halogenated (typically chloro- or bromo-) pyrimidine or other heterocyclic core. The versatility and functional group tolerance of this reaction make it an indispensable tool in the medicinal chemist's arsenal.

Figure 1: A conceptual workflow of the Buchwald-Hartwig amination for the synthesis of kinase inhibitor cores.

Application in Kinase Inhibitor Synthesis: A Case Study with CDK4/6 Inhibitor Analogues

The CDK4/6 pathway is a critical regulator of the cell cycle, and its inhibition has proven to be a successful therapeutic strategy in certain cancers, notably HR+/HER2- breast cancer.[3][4] Approved CDK4/6 inhibitors such as Palbociclib and Ribociclib feature a 2-aminopyridine core.[5][6] By analogy, 6-(Cyclohexyloxy)pyridin-3-amine can be employed to synthesize novel CDK4/6 inhibitors with potentially improved properties.

The following protocol outlines the synthesis of a generic N-(6-(Cyclohexyloxy)pyridin-3-yl)pyrimidin-4-amine core, a common scaffold in CDK inhibitors.[7]

Protocol 1: Synthesis of a N-(6-(Cyclohexyloxy)pyridin-3-yl)pyrimidin-4-amine Core

This protocol details the Buchwald-Hartwig amination between 6-(Cyclohexyloxy)pyridin-3-amine and a 4-chloropyrimidine derivative.

Materials:

-

6-(Cyclohexyloxy)pyridin-3-amine (1.0 eq)

-

Substituted 4-chloropyrimidine (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

-

Xantphos (0.1 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous, degassed 1,4-dioxane

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

-

Thin Layer Chromatography (TLC) plates and appropriate solvent system for monitoring

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask or microwave vial, add 6-(Cyclohexyloxy)pyridin-3-amine, the substituted 4-chloropyrimidine, Cesium Carbonate, Pd₂(dba)₃, and Xantphos.

-

Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

-

Add anhydrous, degassed 1,4-dioxane to the flask via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

-

Stir the reaction mixture at 100-110 °C. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(6-(Cyclohexyloxy)pyridin-3-yl)pyrimidin-4-amine derivative.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere is crucial for the reaction's success.

-

Anhydrous and Degassed Solvent: Water can interfere with the catalytic cycle and lead to side reactions. Degassing the solvent removes dissolved oxygen.

-

Ligand (Xantphos): The choice of ligand is critical for the efficiency of the Buchwald-Hartwig amination. Xantphos is a bulky, electron-rich bisphosphine ligand that promotes the reductive elimination step and stabilizes the palladium catalyst, leading to higher yields.

-

Base (Cesium Carbonate): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Cesium carbonate is often a good choice for these reactions.

Application in PI3K Inhibitor Synthesis

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[6] Dysregulation of this pathway is a common event in many cancers.[6] The aminopyridine scaffold is also a feature in some PI3K inhibitors.

Figure 2: Simplified PI3K signaling pathway and the point of intervention for inhibitors.

Protocol 2: Synthesis of a Pyrimidine-based PI3K Inhibitor Scaffold

This protocol outlines a general approach to synthesizing a pyrimidine-based scaffold that can be further elaborated into PI3K inhibitors. This often involves a Suzuki coupling to introduce diversity at another position of the pyrimidine ring.

Materials:

-

N-(6-(Cyclohexyloxy)pyridin-3-yl)-4-chloropyrimidine-2-amine (from a modified Protocol 1) (1.0 eq)

-

Aryl or heteroaryl boronic acid or pinacol ester (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

1,4-Dioxane and water (4:1 mixture)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

-

TLC plates and appropriate solvent system for monitoring

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add the N-(6-(Cyclohexyloxy)pyridin-3-yl)-4-chloropyrimidine-2-amine, the boronic acid/ester, and sodium carbonate.

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add the Pd(PPh₃)₄ catalyst under the inert atmosphere.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Data Presentation: Characterization of Synthesized Compounds

All synthesized compounds should be thoroughly characterized to confirm their identity and purity.

| Analytical Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural elucidation | Peaks corresponding to all protons and carbons in the expected chemical shift ranges and with appropriate coupling patterns. |

| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with the correct mass-to-charge ratio for the target molecule. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass determination | Provides the elemental composition of the molecule, confirming the molecular formula. |

| Melting Point | Physical property and purity indicator | A sharp melting point range is indicative of a pure compound. |

Conclusion and Future Directions

6-(Cyclohexyloxy)pyridin-3-amine is a highly versatile and valuable building block for the synthesis of kinase inhibitors. The protocols outlined in this document provide a robust foundation for the generation of diverse libraries of compounds targeting kinases such as CDKs and PI3Ks. The strategic incorporation of the cyclohexyloxy group allows for fine-tuning of pharmacokinetic properties, which is a critical aspect of drug development. Further exploration of structure-activity relationships by varying the heterocyclic core and substituents introduced via cross-coupling reactions will undoubtedly lead to the discovery of novel and potent kinase inhibitors for the treatment of a range of human diseases.

References

-

Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. Available at: [Link]

-

Bhullar, K. S., et al. (2018). Kinase inhibitors: a new generation of powerful cancer therapeutics. Expert Opinion on Investigational Drugs, 27(5), 385-392. Available at: [Link]

-

Spring, L. M., et al. (2019). CDK4/6 Inhibitors in Breast Cancer: Palbociclib, Ribociclib, and Abemaciclib. The Oncologist, 24(9), 1151–1161. Available at: [Link]

-

Janku, F., et al. (2018). PI3K/AKT/mTOR inhibitors in patients with breast cancer. Expert Opinion on Investigational Drugs, 27(1), 1-13. Available at: [Link]

-

Finn, R. S., et al. (2015). Palbociclib and letrozole in advanced breast cancer. New England Journal of Medicine, 373(3), 209-219. Available at: [Link]

-

Yang, C., et al. (2019). A Review of the Development of CDK4/6 Inhibitors. Molecules, 24(23), 4236. Available at: [Link]

-

Shafiq, R., et al. (2021). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 11(52), 32961-32976. Available at: [Link]

-

Ruiz-Torres, V., et al. (2017). The Buchwald-Hartwig amination: a powerful tool in medicinal chemistry. Future Medicinal Chemistry, 9(1), 89-108. Available at: [Link]

-

Liu, X., et al. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 141, 107019. Available at: [Link]

- Google Patents (2012). Pyrimidine derivatives used as PI-3-kinase inhibitors. US8217035B2.

- Google Patents (2012). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. WO2012170976A2.

-

Singh, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie, 350(5), 1600390. Available at: [Link]

- Google Patents (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. WO2021074138A1.

-

Academia.edu (2010). Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 241-245. Available at: [Link]

-

PubChem (2024). PI-kinase inhibitors with anti-infective activity - Patent US-11884657-B2. Available at: [Link]

-

Hortobagyi, G. N. (2018). CDK4/6 Inhibition in Breast Cancer: A New Standard of Care. Seminars in Oncology, 45(3), 123-131. Available at: [Link]

-

Hennessy, B. T., et al. (2005). The PI3K/AKT pathway in human cancer. Nature Reviews Drug Discovery, 4(12), 988-1004. Available at: [Link]

-

Thorpe, L. M., et al. (2015). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 15(19), 1943–1970. Available at: [Link]

-

Yang, Z., & Lu, A. (2010). Synthesis and Crystal Structure of N-Cyclohexyl-N-{[3-(4,6-dimethoxypyrimidin-2-yloxy)pyridin-2-yl]methyl}4,6-dimethoxypyrimidin-2-amine. Chinese Journal of Structural Chemistry, 29(8), 1231-1234. Available at: [Link]

- Google Patents (2006). Protein kinase inhibitors. US20060258658A1.

-

ResearchGate (2015). PI3K inhibitors with pyrimidine scaffold. Available at: [Link]

-

YouTube (2025). Ibrance, Kisqali, Verzenio Explained: CDK 4/6 Inhibitors for Breast Cancer?. Yerbba. Available at: [Link]

-

The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. (2016). Molecules, 21(11), 1478. Available at: [Link]

-

Han, Y., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(15), 6646–6664. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2023194870A1 - Process for the preparation of palbociclib - Google Patents [patents.google.com]

- 5. longdom.org [longdom.org]

- 6. WO2019082143A1 - An improved process for the preparation of ribociclib and its salts - Google Patents [patents.google.com]

- 7. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Couplings with Electron-Rich Aminopyridines

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-rich aminopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific class of substrates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you diagnose and resolve common issues, ensuring the success of your synthetic endeavors.

Electron-rich aminopyridines are notoriously challenging substrates in Suzuki couplings. The lone pair on the amino group and the pyridine nitrogen can lead to a host of problems, including catalyst inhibition, side reactions, and low yields.[1][2] This guide will walk you through the most common pitfalls and provide actionable, evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Suzuki coupling with a 2-aminopyridine is giving very low to no yield. What are the likely causes and how can I fix it?

Low yields in Suzuki couplings with 2-aminopyridines are a frequent issue.[3][4] The primary culprits are often related to catalyst inhibition or deactivation and the inherent instability of the coupling partners.[1][2]

Underlying Causality:

The core of the problem lies in the electronic nature of 2-aminopyridines. The pyridine nitrogen and the amino group are both Lewis basic and can coordinate to the palladium catalyst. This can lead to the formation of stable, inactive palladium complexes, effectively poisoning the catalyst and halting the catalytic cycle.[5] Additionally, 2-pyridyl boron reagents are known for their instability, which can further diminish reaction efficiency.[1][2]

Troubleshooting Workflow:

Here is a systematic approach to troubleshoot low yields:

Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings with 2-aminopyridines.

Detailed Protocols & Explanations:

Step 1: Re-evaluate Your Ligand Choice

The choice of ligand is critical to prevent catalyst inhibition and promote efficient oxidative addition and reductive elimination. For electron-rich aminopyridines, bulky, electron-rich phosphine ligands are often necessary.[6][7][8] These ligands can stabilize the palladium center and promote the desired catalytic cycle over off-cycle decomposition pathways.

| Ligand Class | Recommended Ligands | Rationale |

| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Their bulk and electron-donating properties enhance the rate of oxidative addition and reductive elimination, which can be sluggish for electron-rich substrates.[9] |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | These are strong electron donors that form robust complexes with palladium, often exhibiting high stability and activity. |

| Other Electron-Rich Phosphines | P(t-Bu)3 | Highly electron-donating and can be effective, but their sensitivity to air requires careful handling. |

Experimental Protocol (Ligand Screen):

-

Set up parallel reactions in small vials.

-

To each vial, add your aminopyridine halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

-

Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the specific ligand (4 mol%) to each respective vial.

-

Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).

-

Seal the vials and heat the reaction mixture (e.g., 80-110 °C) for a set time (e.g., 12-24 hours).

-

Analyze the crude reaction mixture by LC-MS or ¹H NMR to determine the conversion to the desired product.

Step 2: Optimize the Base

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling.[10][11] For aminopyridine substrates, a moderately strong base is often required, but a base that is too strong can lead to side reactions.

| Base | Strength | Common Solvents | Considerations |

| K₃PO₄ | Moderate | Dioxane, Toluene, THF | Often a good starting point. Its moderate basicity is effective for transmetalation without causing significant substrate decomposition. |

| K₂CO₃ | Moderate | Dioxane/Water, Ethanol/Water | A common and effective base, particularly in aqueous solvent mixtures. |

| Cs₂CO₃ | Strong | Dioxane, Toluene | Can be very effective for challenging couplings but may promote side reactions with sensitive functional groups. |

| KF | Weak | Dioxane, THF | A milder option that can be useful if the substrate is base-sensitive. |

Step 3: Protect the Amino Group

If optimization of the ligand and base does not sufficiently improve the yield, protecting the amino group can be a highly effective strategy.[5][12] This prevents the amine from coordinating to the palladium catalyst.

Common Protecting Groups:

-

Acetyl (Ac): Easily introduced using acetic anhydride.[5]

-

Boc (tert-Butoxycarbonyl): Provides good protection and is readily removed under acidic conditions.

-

Pivaloyl (Piv): A bulky protecting group that can also influence the conformation of the substrate.

Experimental Protocol (Acetylation):

-

Dissolve the aminopyridine in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine or pyridine).

-

Slowly add acetic anhydride at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work up the reaction to isolate the N-acetylated aminopyridine.

-

Use the protected aminopyridine in the Suzuki coupling under your optimized conditions.

-

Deprotect the acetyl group after the coupling reaction (e.g., with aqueous HCl or NaOH).

Question 2: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is a common side reaction in Suzuki couplings, especially when the desired cross-coupling is slow.[3][13]

Underlying Causality:

Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[13] If the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, or if the catalytic cycle is slow, the Pd(II) can react with the boronic acid to form the homocoupled product. Inadequate degassing of the reaction mixture is a frequent cause.

Caption: Competing pathways of the desired Suzuki coupling and undesired boronic acid homocoupling.

Troubleshooting Strategies:

-

Thorough Degassing: Ensure your solvent and reaction mixture are rigorously deoxygenated. The freeze-pump-thaw method (for organic solvents) is generally more effective than sparging with an inert gas.

-

Use a Pd(0) Source: Instead of a Pd(II) precatalyst like Pd(OAc)₂, consider using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the need for in-situ reduction of Pd(II) to Pd(0), which can sometimes be inefficient.

-

Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) rather than a large excess. A large excess can increase the rate of homocoupling.

-

Temperature Control: Running the reaction at the lowest effective temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.

Question 3: My reaction with an electron-rich aminopyridine halide is sluggish and stalls at low conversion. What could be the issue?

A stalled reaction often points to issues with the oxidative addition step or catalyst deactivation over the course of the reaction.

Underlying Causality:

Electron-rich aryl halides can be challenging substrates for oxidative addition because the electron-donating groups increase the electron density on the carbon-halogen bond, making it less electrophilic.[9] This can slow down the initial step of the catalytic cycle. Additionally, impurities in the starting materials or reagents can act as catalyst poisons.[14]

Troubleshooting Strategies:

-

Choice of Halide: If possible, use the aryl iodide or bromide instead of the chloride. The C-I and C-Br bonds are weaker and more reactive towards oxidative addition than the C-Cl bond.

-

Use of Electron-Rich Ligands: As mentioned in Question 1, bulky, electron-rich ligands like Buchwald-type biarylphosphines are essential for promoting oxidative addition with electron-rich aryl halides.[9]

-

Check for Catalyst Poisons: Ensure the purity of your starting materials and reagents. Sulfur-containing compounds are known catalyst poisons in Suzuki couplings.[14] If you suspect impurities, purify your starting materials before use.

-

Consider an Alternative Coupling Partner: In some cases, it may be beneficial to reverse the coupling partners. That is, prepare the boronic acid of the aminopyridine and couple it with a less electron-rich aryl halide.

References

-

Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1). Available at: [Link]

-

Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. Available at: [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Shaheen, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]

-

Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. PubMed. Available at: [Link]

-

Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

-

Capocasa, G. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

-

Kelly, T. R., & Kim, M. H. (1994). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 59(1), 146-147. Available at: [Link]

-

Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(1), 401-411. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. Available at: [Link]

-

ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available at: [Link]

-

ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available at: [Link]

Sources

- 1. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. researchgate.net [researchgate.net]

How to improve the yield of "6-(Cyclohexyloxy)pyridin-3-amine" synthesis

Welcome to the technical support center for the synthesis of 6-(Cyclohexyloxy)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical transformation. The synthesis, which typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, can be influenced by a variety of factors. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low or no conversion of the starting material, 6-chloropyridin-3-amine. What are the primary factors to investigate?

A1: Low conversion is a common hurdle in the synthesis of 6-(Cyclohexyloxy)pyridin-3-amine. The reactivity of the pyridine ring is a delicate balance. While the chloro group at the 6-position is activated towards nucleophilic attack by the ring nitrogen, the amino group at the 3-position is electron-donating, which can reduce the overall electrophilicity of the ring.[1] Here are the key areas to troubleshoot:

-

Base Strength and Stoichiometry: The reaction requires a sufficiently strong base to deprotonate cyclohexanol, forming the more nucleophilic cyclohexoxide. If the base is too weak or used in insufficient amounts, the concentration of the active nucleophile will be low, leading to a sluggish or stalled reaction.

-

Recommendation: Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective for this transformation. Ensure you use at least 1.1 to 1.5 equivalents to drive the deprotonation to completion. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times.

-

-

Anhydrous Conditions: Alkoxides are highly sensitive to moisture. Any water in the reaction will consume the base and quench the cyclohexoxide nucleophile, significantly reducing the reaction rate.

-

Recommendation: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and handle hygroscopic reagents like NaH under an inert atmosphere (e.g., argon or nitrogen).

-

-

Reaction Temperature: SNAr reactions on electron-rich pyridine systems often require thermal energy to proceed at a reasonable rate.

-

Recommendation: If you are running the reaction at room temperature, consider increasing the temperature to a range of 80-120 °C.[1] Monitor the reaction for potential side product formation at higher temperatures.

-

Q2: I am observing the formation of a significant amount of 3-aminopyridine as a byproduct. What causes this and how can it be minimized?

A2: The formation of 3-aminopyridine is a result of a dehalogenation side reaction, where the chloro group is replaced by a hydrogen atom.[2] This is a known side reaction in reactions involving 6-chloropyridin-3-amine, especially under basic conditions and at elevated temperatures.

-

Causality: The mechanism of dehalogenation can be complex, but it is often promoted by certain bases and can be influenced by the solvent and trace metals. The use of a very strong base in excess or prolonged heating can exacerbate this issue.

-

Mitigation Strategies:

-

Control Base Stoichiometry: Use the minimum effective amount of base (e.g., 1.1-1.2 equivalents of NaH).

-

Temperature Management: Avoid excessively high temperatures. It is often a trade-off between reaction rate and side product formation. Find the lowest temperature at which the reaction proceeds at an acceptable rate.

-

Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere to minimize potential radical-mediated dehalogenation pathways.

-

Q3: The purification of my final product is challenging, and I am getting impure fractions from my column chromatography. What are the best practices for purifying 6-(Cyclohexyloxy)pyridin-3-amine?

A3: The basicity of the amino group on the pyridine ring can lead to tailing on silica gel chromatography, making separation from closely eluting impurities difficult.

-

Column Chromatography Additives:

-

Recommendation: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol can significantly improve the peak shape and separation.

-

-

Alternative Purification Techniques:

-

Acid-Base Extraction: The basicity of the product can be used to your advantage. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with a base like sodium hydroxide and re-extract the pure product into an organic solvent.

-

Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[3] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find suitable conditions for recrystallization.[4]

-

Cation-Exchange Chromatography: For particularly difficult separations, cation-exchange chromatography can be a powerful tool for purifying aminopyridines.[5]

-

Experimental Protocols

Optimized Synthesis Protocol for 6-(Cyclohexyloxy)pyridin-3-amine

This protocol is a recommended starting point based on general procedures for similar SNAr reactions.[1]

| Reagent/Parameter | Recommendation | Molar Equivalents |

| 6-Chloropyridin-3-amine | - | 1.0 |

| Cyclohexanol | - | 1.2 - 1.5 |

| Sodium Hydride (60% in mineral oil) | - | 1.2 - 1.5 |

| Solvent | Anhydrous DMF | - |

| Temperature | 80 - 100 °C | - |

| Reaction Time | 4 - 12 hours (monitor by TLC/LC-MS) | - |

Step-by-Step Procedure:

-

Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an argon atmosphere, add anhydrous N,N-dimethylformamide (DMF).

-

Cyclohexoxide Formation: Add cyclohexanol (1.2-1.5 equiv.) to the DMF. To this solution, carefully add sodium hydride (60% dispersion in mineral oil, 1.2-1.5 equiv.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

-

SNAr Reaction: Add 6-chloropyridin-3-amine (1.0 equiv.) to the reaction mixture. Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

-

Washing: Wash the combined organic layers with water and then with brine to remove DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, with the addition of 1% triethylamine to the eluent.

Visualizing the Chemistry

Reaction Mechanism

Caption: A logical workflow for troubleshooting low yield.

References

- BenchChem. (2025). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.

- ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.

- BenchChem. (2025).

- Google Patents. (n.d.). WO2006048389A1 - Process for the synthesis of n-alkoxyamines.

- BenchChem. (n.d.).

- Organic Syntheses. (1950). 3-aminopyridine.

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5 -.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- ChemRxiv. (n.d.).

- Arkat USA. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.

- The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts.

- Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.

- Organic Letters. (2026). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction.

- ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.

- ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF.

- BenchChem. (n.d.). "Effect of base and solvent on 6-Chloropyridin-3-amine reactivity".

- PubMed. (n.d.).

- ResearchGate. (2025). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines.

- Francis Academic Press. (n.d.).

- MDPI. (n.d.).

- Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.

- YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism.

- ResearchGate. (n.d.). (PDF) Unassisted formation of hemiaminal ether from 4-aminopyridine and o-vanillin - experimental and theoretical study.

- ResearchGate. (2025). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.

- Pearson. (n.d.). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds.

Sources

- 1. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]

- 2. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 5350-93-6|6-Chloropyridin-3-amine|BLD Pharm [bldpharm.com]

- 5. 859065-80-8|6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine|BLD Pharm [bldpharm.com]

Validation & Comparative

Navigating the Structure-Activity Landscape of 6-(Cyclohexyloxy)pyridin-3-amine Analogs: A Comparative Guide for Drug Discovery

In the landscape of modern medicinal chemistry, the 3-amino-6-alkoxypyridine scaffold has emerged as a privileged structural motif, underpinning the development of a diverse array of therapeutic agents. This guide delves into the nuanced world of structure-activity relationship (SAR) studies for analogs of 6-(cyclohexyloxy)pyridin-3-amine, a core fragment with significant potential in kinase-targeted drug discovery. By synthesizing data from a range of analogous chemical series, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for the rational design and optimization of novel inhibitors.

The 6-(Cyclohexyloxy)pyridin-3-amine Core: A Foundation for Kinase Inhibition

The pyridine ring is a versatile scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[1] The 3-amino group often serves as a key hydrogen bond donor, anchoring the molecule within the ATP-binding site of kinases. The ether linkage at the 6-position provides a vector for exploring hydrophobicity and steric bulk, with the cyclohexyloxy group offering a favorable balance of these properties. This combination of features makes the 6-(cyclohexyloxy)pyridin-3-amine core an attractive starting point for developing inhibitors of various kinase families, which are implicated in a multitude of diseases, including cancer and inflammatory disorders.[2][3]

Deconstructing the Scaffold: A Three-Point SAR Analysis

To systematically explore the SAR of 6-(cyclohexyloxy)pyridin-3-amine analogs, we will dissect the molecule into three key regions and analyze the impact of modifications at each position on biological activity, drawing parallels from published studies on related aminopyridine and pyrimidine inhibitors.

-

Region 1: The Aminopyridine Core - Modifications to the core heterocycle.

-

Region 2: The Cyclohexyloxy Moiety - Exploring alternatives to the cyclohexyl group.

-

Region 3: The 3-Amino Group - Derivatization and substitution.

The following sections will present a comparative analysis of these modifications, supported by experimental data from analogous series.

Region 1: The Influence of the Aminopyridine Core

The electronic properties and substitution pattern of the pyridine ring are critical determinants of inhibitor potency and selectivity. While our focus is on the 3-amino-6-cyclohexyloxy pyridine scaffold, it is instructive to consider related aminopyrimidine and other aminopyridine cores that have been extensively studied as kinase inhibitors.

Comparative Data for Core Modifications:

| Core Scaffold | Target Kinase(s) | Key SAR Observations | Reference Compound Example | IC50 (nM) |

| 2-Aminopyridine | JAK2 | Potent and selective inhibition. Substitutions at the 4- and 6-positions are crucial for activity. | Compound 21b | 9 |

| 2-Aminopyrimidine | CDK/HDAC | Dual inhibition. The 2-amino group is a key interaction point. | Compound 8e | CDK9: 88.4, HDAC1: 168.9 |

| 6-Aminopyridine | GSK-3β/CK-1δ | Dual inhibition. The 6-amino group forms key hydrogen bonds. | Compound 8d | GSK-3β: 770, CK-1δ: 570 |

| Pyrido[2,3-d]pyrimidin-7(8H)-one | TTK | Highly potent and selective. The fused ring system enhances binding affinity. | Compound 5o | 23 |

Expert Insights: The data suggests that the positioning of the amino group on the pyridine or pyrimidine ring is a critical factor in determining kinase inhibitory activity. For instance, 2-aminopyridine derivatives have shown high potency and selectivity for JAK2, while 6-aminopyridine analogs have been developed as dual GSK-3β/CK-1δ inhibitors.[4][5] The choice of the core heterocycle should be guided by the specific hydrogen bonding patterns within the ATP-binding site of the target kinase. The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, a more complex derivative, demonstrates that expanding the heterocyclic system can lead to highly potent and selective inhibitors.[6]

Region 2: The Impact of the Cyclohexyloxy Moiety

The cyclohexyloxy group at the 6-position primarily occupies a hydrophobic pocket within the kinase active site. The size, shape, and lipophilicity of this group can significantly influence both potency and selectivity.

Comparative Analysis of Alkoxy and Aryloxy Analogs:

| R Group at 6-Position | Target Kinase | Rationale for Modification | Expected SAR Outcome |